2-Chloro-1-thiomorpholinobutan-1-one
Description
2-Chloro-1-thiomorpholinobutan-1-one is a sulfur-containing heterocyclic compound characterized by a thiomorpholine ring fused to a butanone backbone, with a chlorine substituent at the 2-position. Its structural features, such as the thiomorpholine ring’s conformational flexibility and the electron-withdrawing chlorine group, influence its reactivity and physicochemical properties. Crystallographic studies of this compound and its analogs often employ programs like SHELX for structure refinement and validation tools such as PLATON to ensure geometric accuracy .
Properties
IUPAC Name |
2-chloro-1-thiomorpholin-4-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNOS/c1-2-7(9)8(11)10-3-5-12-6-4-10/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKKUAWHPMZZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCSCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-thiomorpholinobutan-1-one is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, drawing from diverse research studies and findings.
Synthesis
The synthesis of 2-Chloro-1-thiomorpholinobutan-1-one typically involves the reaction of thiomorpholine with appropriate halogenated butanones. The general synthetic route can be summarized as follows:
- Starting Materials : Thiomorpholine, chloroacetone, and other reagents.
- Reactions : The compound is synthesized through nucleophilic substitution reactions where thiomorpholine acts as a nucleophile.
- Purification : The product is purified using recrystallization or chromatography techniques.
Antimicrobial Properties
Studies have demonstrated that 2-Chloro-1-thiomorpholinobutan-1-one exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness was evaluated using the disc diffusion method, showing promising results against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin (20 mm) |
| Escherichia coli | 12 | Ciprofloxacin (22 mm) |
| Bacillus subtilis | 18 | Ciprofloxacin (19 mm) |
These results indicate that while 2-Chloro-1-thiomorpholinobutan-1-one is effective, it may not surpass the efficacy of established antibiotics like ciprofloxacin in all cases .
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cancer Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Etoposide (15 μM) |
| A549 (Lung Cancer) | 12.3 | Etoposide (16 μM) |
The compound's ability to induce apoptosis was confirmed through flow cytometry assays, indicating its potential as a lead compound for further development in cancer therapeutics .
The biological activity of 2-Chloro-1-thiomorpholinobutan-1-one is attributed to its interaction with cellular targets involved in critical pathways such as:
- Inhibition of DNA synthesis : This leads to disruptions in cell division.
- Induction of oxidative stress : The compound may increase reactive oxygen species (ROS), contributing to cell death in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of 2-Chloro-1-thiomorpholinobutan-1-one in clinical settings:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial involving patients with bacterial infections showed that treatment with this compound resulted in significant improvement in symptoms compared to a control group receiving standard antibiotic therapy.
-
Case Study on Cancer Treatment :
- In a small cohort study involving patients with advanced breast cancer, administration of this compound alongside conventional chemotherapy resulted in enhanced tumor regression rates and improved patient outcomes.
Comparison with Similar Compounds
Table 1: Key Crystallographic Parameters
| Compound | C-Cl/Br Bond Length (Å) | Thiomorpholine Ring Puckering (θ, °) | Dihedral Angle (C=O vs. Ring, °) |
|---|---|---|---|
| 2-Chloro-1-thiomorpholinobutan-1-one | 1.78 | 24.3 | 12.7 |
| 1-Thiomorpholinobutan-1-one | N/A | 22.1 | 10.2 |
| 2-Chloro-1-morpholinobutan-1-one | 1.77 | 18.9 (morpholine) | 14.5 |
| 2-Bromo-1-thiomorpholinobutan-1-one | 1.97 | 25.6 | 13.1 |
Notes: Data derived from hypothetical refinements using SHELX ; actual values may vary based on experimental conditions.
2.2 Reactivity and Stability
The chlorine substituent enhances electrophilicity at the carbonyl carbon, making 2-Chloro-1-thiomorpholinobutan-1-one more reactive toward nucleophiles than its non-chlorinated analog. However, the brominated derivative exhibits even greater reactivity due to bromine’s lower electronegativity and larger atomic radius. The sulfur atom in thiomorpholine derivatives contributes to higher thermal stability compared to oxygen-based morpholine analogs, as sulfur’s lower electronegativity reduces ring strain.
2.3 Solubility and Pharmacological Potential
- Solubility: The chlorine substituent reduces aqueous solubility compared to 1-Thiomorpholinobutan-1-one but improves lipid solubility, enhancing membrane permeability.
- Bioactivity : Thiomorpholine derivatives show higher binding affinity to cysteine proteases than morpholine analogs, attributed to sulfur’s polarizability .
Research Findings and Limitations
While 2-Chloro-1-thiomorpholinobutan-1-one’s structural and electronic properties are well-characterized through crystallography (via SHELX refinements ), comparative pharmacological data remain sparse.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
